molecular formula C25H23NO4S B281277 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

货号: B281277
分子量: 433.5 g/mol
InChI 键: CGJPGJRGYDNHLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a protein that plays a critical role in B-cell receptor signaling.

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. In addition, this compound has been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT pathways. This compound has also been shown to inhibit chemotaxis and adhesion of B-cells, which are important processes for tumor growth and metastasis.

实验室实验的优点和局限性

One advantage of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its high selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of this compound is its potential for drug resistance, which has been observed in preclinical models. In addition, the optimal dosing and treatment schedule for this compound in humans is still being determined.

未来方向

For 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound. Other potential applications for this compound include autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also mediated by B-cell receptor signaling. Finally, combination therapy with other targeted agents or chemotherapy may enhance the anti-tumor activity of this compound and overcome potential drug resistance.

合成方法

The synthesis of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydrobenzo[b]naphtho[2,1-d]furan ring system, which is achieved through a Diels-Alder reaction between a furan and a substituted naphthalene. The resulting intermediate is then subjected to a series of functional group transformations to yield the final product, this compound.

科学研究应用

4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL.

属性

分子式

C25H23NO4S

分子量

433.5 g/mol

IUPAC 名称

N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C25H23NO4S/c1-15(2)16-10-12-17(13-11-16)31(28,29)26-21-14-20-24-22(27)8-5-9-23(24)30-25(20)19-7-4-3-6-18(19)21/h3-4,6-7,10-15,26H,5,8-9H2,1-2H3

InChI 键

CGJPGJRGYDNHLK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5

规范 SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。